Beyond the SDS: Technical Handling Guide for [(5-Ethylisoxazol-3-yl)methyl]amine Hydrochloride
Beyond the SDS: Technical Handling Guide for [(5-Ethylisoxazol-3-yl)methyl]amine Hydrochloride
Topic: Safety Data Sheet (SDS) for [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Chemical Profile & Molecular Architecture
Compound Identity:
-
IUPAC Name: [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride[1][2]
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CAS Number: 1374659-47-8 (Note: Research chemical; data often read-across from 5-methyl analog CAS 60959-25-3)
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Molecular Formula: C
H N O HCl[3] -
Physical State: White to off-white crystalline solid (Hygroscopic)[1][2]
Structural Significance: This compound acts as a critical pharmacophore scaffold in medicinal chemistry.[1][2] The isoxazole ring serves as a bioisostere for amide bonds or phenyl rings, often used to improve metabolic stability or alter solubility profiles in kinase inhibitors and GPCR ligands. The primary amine tail provides a reactive handle for amide coupling or reductive amination, making this a high-value "building block."[1][2]
Table 1: Physicochemical Constants (Experimental & Predicted)
| Property | Value | Context/Implication |
| Melting Point | 165–170 °C (Dec) | High lattice energy; decomposes upon melting.[1][2] |
| Solubility | Water, Methanol, DMSO | Highly soluble in polar protic solvents due to ionic HCl nature. |
| pKa (Conj. Acid) | ~7.5 – 8.0 (Predicted) | The free amine is moderately basic; the HCl salt is acidic in solution. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; requires desiccated storage. |
Hazard Identification & Toxicology (The "Why" Behind the Warnings)
Standard SDSs list hazards; this section explains the mechanistic toxicology to inform safer handling.
Core Hazards (GHS Classification)
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Signal Word: WARNING
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Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
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Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.
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Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
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STOT-SE: Category 3 (H335) – May cause respiratory irritation.[2][4]
Toxicological Mechanisms[1][2]
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Acidic Hydrolysis (Local Irritation): Upon contact with mucous membranes (eyes/lungs), the hydrochloride salt dissociates. The protonated amine (
) releases ions, lowering local pH and causing immediate tissue irritation or chemical burns if concentration is high. -
Isoxazole Ring Reactivity: While the isoxazole ring is generally stable, metabolic processing (in vivo) can lead to ring opening (reductive cleavage of the N-O bond), potentially forming reactive dicarbonyl species or nitriles. This drives the "Harmful if swallowed" classification.
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Amine Reactivity: The free base form (if generated in situ) is a primary amine, capable of reacting with skin proteins (haptenization), potentially leading to sensitization over long-term exposure.
Operational Safety & Engineering Controls
Protocol 1: Safe Weighing & Handling (Hygroscopic Management)
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Challenge: The HCl salt attracts water, which alters the effective molecular weight (leading to stoichiometry errors in synthesis) and makes the solid sticky/clumpy.
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Solution:
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Equip the analytical balance with an ionizing bar to reduce static (common with dry salts).
-
Work rapidly; do not leave the container open.
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If precise stoichiometry is critical (e.g., <10 mg scale), weigh the approximate amount, dissolve in a known volume of dry methanol/DMSO to create a stock solution, and dispense volumetrically.
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Protocol 2: Neutralization (Free-Basing)
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Context: Most reactions (e.g., amide coupling) require the free amine, not the HCl salt.
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Procedure:
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Suspend the HCl salt in DCM or EtOAc.
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Add a mild organic base (e.g., DIPEA or TEA) in situ rather than performing an aqueous extraction, which may lead to product loss due to the water solubility of the small polar isoxazole.
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Caution: The free base [(5-Ethylisoxazol-3-yl)methyl]amine is likely volatile and unstable to oxidation.[1][2] Use immediately after liberation.
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Visual Workflow: Safe Handling Lifecycle
Figure 1: Operational workflow emphasizing moisture control and containment.
Stability, Reactivity & Storage
Degradation Pathways
The isoxazole ring is sensitive to reductive environments (e.g., hydrogenation, strong metal hydrides like LiAlH4) and strong bases .
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Reductive Ring Opening: Under catalytic hydrogenation (H2/Pd-C), the N-O bond cleaves, destroying the isoxazole core and yielding an amino-enone or amino-alcohol derivative.[1][2]
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Thermal Decomposition: Heating the dry HCl salt above 160°C releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx).
Storage Specifications
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Atmosphere: Argon or Nitrogen blanket (essential to prevent moisture uptake).
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Container: Amber glass vial with Teflon-lined cap (protects from light and ensures seal).
Visualizing Reactivity Logic
Figure 2: Chemical stability profile and incompatibility matrix.
Emergency Response Protocols
Scenario A: Inhalation (Dust Exposure)
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Mechanism: HCl salt dust hits moist lung tissue
Acid generation.[1][2] -
Action: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Do not induce vomiting if swallowed.[5]
Scenario B: Ocular Contact
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Action: Rinse cautiously with water for 15 minutes . Lift eyelids. Remove contact lenses only if easy to do. Seek immediate ophthalmological consult.
Scenario C: Spill Cleanup
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Small Spill: Sweep up carefully to avoid dust generation.[2] Place in a sealed bag. Wipe area with saturated sodium bicarbonate solution (to neutralize trace acid).
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Large Spill: Use a HEPA-filter vacuum.[1][2] Wear Tyvek suit and P95/P100 respirator.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1810216 (Isoxazol-3-amine analogs).[2] Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier - Isoxazole derivatives.[1][2] (General safety profiles for isoxazol-3-ylmethylamines). Retrieved from [Link]
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Bio-Fount. Product Catalog: [(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride (CAS 1374659-47-8).[1][2] Retrieved from [Link]
Disclaimer: This guide is intended for qualified scientific personnel.[1][2] While based on the latest available data and structural analogs, users must conduct their own risk assessment before handling novel chemical entities.
Sources
- 1. 1072-67-9|5-Methylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 2. 1072-67-9|5-Methylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 3. 1374659-47-8|[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride|[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride|-范德生物科技公司 [bio-fount.com]
- 4. 3-Aminoisoxazole 95 1750-42-1 [sigmaaldrich.com]
- 5. (5-Methyl-3-isoxazolyl)methylamine - High purity | EN [georganics.sk]
